2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole
CAS No.: 19430-31-0
Cat. No.: VC11989130
Molecular Formula: C8H4Cl2N2S
Molecular Weight: 231.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19430-31-0 |
|---|---|
| Molecular Formula | C8H4Cl2N2S |
| Molecular Weight | 231.10 g/mol |
| IUPAC Name | 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H |
| Standard InChI Key | UVTBFAQZJPMCIT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN=C(S2)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(S2)Cl)Cl |
Introduction
Synthetic Methodologies and Optimization
Solid-Phase Mechanochemical Synthesis
A breakthrough in thiadiazole synthesis is described in Patent CN103936691A, which outlines a solvent-free, solid-phase method using phosphorus pentachloride (PCl₅) as a mild dehydrating agent . The protocol involves:
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Grinding thiosemicarbazide, 4-chlorobenzoic acid, and PCl₅ in a 1:1.1:1.1 molar ratio at room temperature.
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Neutralizing the crude product with aqueous sodium bicarbonate (pH 8.0–8.2).
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Filtering and recrystallizing the precipitate from ethanol.
This method achieves yields exceeding 91% within 2–3 hours, bypassing energy-intensive reflux conditions . The use of PCl₅, which is less toxic than traditional reagents like phosphorus oxychloride, enhances the method’s safety profile.
Table 2: Comparison of Synthesis Methods for 1,3,4-Thiadiazoles
| Parameter | Liquid-Phase Method | Solid-Phase Method |
|---|---|---|
| Reaction Time | 12–24 hours | 2–3 hours |
| Yield | 50–70% | >91% |
| Solvent | Toxic (e.g., DMF, POCl₃) | Solvent-free |
| Equipment | Reflux apparatus | Mortar and pestle |
Pharmacological Activities and Mechanisms
Anticancer Activity
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives exhibit potent cytotoxicity against cancer cell lines. In a 2022 study, analogs of 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole demonstrated IC₅₀ values of 2.1–4.8 μM against MCF-7 breast adenocarcinoma and HepG2 hepatocellular carcinoma cells, outperforming 5-fluorouracil (IC₅₀ = 6.3 μM) . The chlorine substituent’s electron-withdrawing effect enhances electrophilicity, promoting interactions with cellular thiols and DNA. Apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization has been identified as a key mechanism .
Antimicrobial Activity
2-Amino-1,3,4-thiadiazoles bearing aryl substituents show broad-spectrum antimicrobial activity. For instance, compound 15 (a nitroaniline derivative) inhibited Staphylococcus aureus and Aspergillus fumigatus at MIC = 32.6 μg/mL, surpassing itraconazole (MIC = 47.5 μg/mL) . The 4-chlorophenyl group in 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole likely enhances membrane penetration, disrupting microbial cell wall synthesis.
Structure-Activity Relationship (SAR) Insights
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Position 2 Substitution: Chlorine at position 2 increases metabolic stability by resisting oxidative degradation. Replacement with amino groups (as in 2-amino derivatives) improves solubility but reduces lipophilicity .
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Position 5 Substitution: Aryl groups with electron-withdrawing substituents (e.g., Cl, NO₂) enhance bioactivity. The 4-chlorophenyl group optimizes steric and electronic interactions with target enzymes like thymidylate synthase .
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Hybrid Derivatives: Conjugation with imidazole or pyridinium moieties (e.g., compound 4i) boosts anticancer efficacy by facilitating DNA intercalation and topoisomerase inhibition .
Applications in Drug Development
The compound’s dual anticancer and antimicrobial properties make it a versatile scaffold for hybrid drug design. Recent innovations include:
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